Cas no 121449-67-0 (2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-)

2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]- structure
121449-67-0 structure
Product Name:2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-
Numero CAS:121449-67-0
MF:C28H38O11
MW:550.59472990036
CID:169747
PubChem ID:14314160
Update Time:2025-04-19

2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-
    • Ajugapantin A
    • 2(5H)-Furanone,4-[1-(acetyloxy)-2-[4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-,[1R-[1a,4b,4ab,5b(S*),6a,8a,8aa]]-
    • Spiro[naphthalene-1(2H),2'-oxirane], 2(5H)-furanone deriv.
    • 4-[(1S)-1-(Acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-2(5H)-furanone
    • [1,5-Diacetyloxy-8-[2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate
    • 121449-67-0
    • Inchi: 1S/C28H38O11/c1-15-9-23(39-19(5)32)28(14-35-16(2)29)25(21(37-17(3)30)7-8-27(28)13-36-27)26(15,6)11-22(38-18(4)31)20-10-24(33)34-12-20/h10,15,21-23,25H,7-9,11-14H2,1-6H3
    • Chiave InChI: KBIJVGBQDPMKKO-UHFFFAOYSA-N
    • Sorrisi: O1CC21CCC(C1C(C)(CC(C3=CC(=O)OC3)OC(C)=O)C(C)CC(C21COC(C)=O)OC(C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 550.24144
  • Massa monoisotopica: 550.24141202g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 12
  • Complessità: 1080
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 144Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 200-202 ºC
  • Solubilità: Molto leggermente solubile (0,88 g/l) (25°C),
  • PSA: 144.03

2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A46650-5mg
Ajugapantin A
121449-67-0 ,HPLC≥95%
5mg
¥4118.0 2023-09-08
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.